molecular formula C8H10N2O4 B1397981 [4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid CAS No. 611238-76-7

[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid

Cat. No. B1397981
M. Wt: 198.18 g/mol
InChI Key: YOTHBPCXEVOQQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, which includes compounds similar to “[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid”, has been widely studied. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years . For instance, a new series of pyrazolylpyridines was prepared by reaction of ethyl-4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate with the appropriate aldehyde, malononitrile, or ethyl acetoacetate and an excess of ammonium acetate under reflux in acetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid” are not directly available .

Scientific Research Applications

Synthesis and Characterization

4-(Ethoxycarbonyl)-1H-pyrazol-1-yl acetic acid is used in the synthesis and characterization of various pyrazole derivatives. For instance, it was involved in the synthesis of a compound from the reaction of ethyl 4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate and 1-benzylidene-2-phenylhydrazine (Kasımoğulları & Arslan, 2010).

Chemical Reactions

This chemical is involved in reactions leading to the formation of novel compounds. For example, it participates in reactions with beta-cycloketols to form new hexahydropyrazolo[1,5-a]quinazolines (Dotsenko et al., 2018).

Corrosion Inhibition

4-(Ethoxycarbonyl)-1H-pyrazol-1-yl acetic acid derivatives show potential in corrosion inhibition. For example, a study demonstrated the utility of pyrazoline derivatives for enhancing mild steel resistance in acidic solutions, highlighting their role in industrial applications (Lgaz et al., 2020).

Synthesis of Novel Heterocycles

It is used in synthesizing novel heterocyclic assemblies, which are substrates for further modification and biological activity study. This underlines its significance in the field of medicinal chemistry and drug development (Vysokova et al., 2017).

Biological Activity Studies

Finally, derivatives of 4-(ethoxycarbonyl)-1H-pyrazol-1-yl acetic acid are studied for their biological activities, highlighting its significance in pharmacology and medicinal research (Bekhit et al., 2005).

Safety And Hazards

The safety and hazards associated with “[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid” are not directly available .

Future Directions

The future directions for research on “[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential applications in various fields .

properties

IUPAC Name

2-(4-ethoxycarbonylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-2-14-8(13)6-3-9-10(4-6)5-7(11)12/h3-4H,2,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTHBPCXEVOQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid

Synthesis routes and methods

Procedure details

The compound (17.5 g) obtained in Example 115a was added to trifluoroacetic acid (280 mL), and the mixture was stirred at room temperature for 30 min. The reaction mixture was concentrated under reduced pressure, and the residue was washed with hexane, and dried to give the title compound (15.0 g) as a colorless solid.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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